molecular formula C18H25N5OS B5372475 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5372475
M. Wt: 359.5 g/mol
InChI Key: CPGRQHKEOMNDPZ-UHFFFAOYSA-N
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Description

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and an acetamide moiety linked to a thiadiazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2,3-dimethylphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with an acetamide derivative containing the thiadiazole ring under specific conditions to form the final compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the acetamide moiety.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as receptor binding and enzyme inhibition, are of interest for drug discovery and development.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Its chemical reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine ring but differs in the attached functional groups and overall structure.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring with different substituents and are studied for their receptor binding properties.

Uniqueness

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-4-17-20-21-18(25-17)19-16(24)12-22-8-10-23(11-9-22)15-7-5-6-13(2)14(15)3/h5-7H,4,8-12H2,1-3H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGRQHKEOMNDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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